Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a benchmark pan-histone deacetylase (HDAC) inhibitor widely procured as a reference standard in epigenetic research and oncology drug development [1]. Structurally, it is a linear hydroxamic acid derivative that chelates zinc ions in the active site of Class I, II, and IV HDAC enzymes. For laboratory handling and procurement, Vorinostat presents as a white to off-white crystalline solid with a strict melting point of 159–162°C. It is a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by high solubility in dimethyl sulfoxide (DMSO, up to 66 mg/mL) but very poor aqueous solubility (<0.1 mg/mL or 20–50 µM). This distinct physicochemical profile dictates that researchers must utilize organic stock solutions or specialized delivery vehicles for in vivo applications, making its precise handling characteristics a critical factor in experimental reproducibility and material selection [1].
Substituting Vorinostat with other HDAC inhibitors fundamentally alters both the pharmacological target profile and the physical handling requirements of an assay. While Trichostatin A (TSA) is frequently considered a substitute due to its similar hydroxamate structure and high in vitro potency, TSA suffers from severe metabolic instability and high toxicity in vivo, rendering it unsuitable for translational animal models where Vorinostat maintains stable exposure [1]. Conversely, substituting Vorinostat with benzamide-class inhibitors like Entinostat restricts activity strictly to Class I HDACs (HDAC1/2/3), completely missing the Class IIb (e.g., HDAC6) modulation that Vorinostat provides [2]. Furthermore, Vorinostat exhibits fast-on/fast-off binding kinetics, whereas benzamides display slow-binding kinetics, meaning that generic substitution will drastically skew time-dependent assay results and downstream acetylation readouts [2].
Vorinostat is a pan-HDAC inhibitor that effectively targets both Class I and Class II enzymes, whereas Entinostat is strictly Class I selective [1]. In comparative biochemical assays, Vorinostat inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at low nanomolar to sub-micromolar concentrations. In contrast, Entinostat inhibits HDAC1 (IC50 ~0.51 µM) and HDAC3 (IC50 ~1.7 µM) but shows negligible activity against HDAC6[2]. Furthermore, Vorinostat demonstrates fast-on/fast-off binding kinetics (T1/2 < 4 min for HDAC1-3), whereas Entinostat and other anilides exhibit slow-on/slow-off kinetics that require extended preincubation to reach steady-state inhibition [1].
| Evidence Dimension | Isoform Selectivity and Binding Kinetics |
| Target Compound Data | Vorinostat: Pan-HDAC active (including HDAC6), T1/2 < 4 min binding |
| Comparator Or Baseline | Entinostat: Class I selective (spares HDAC6), slow-binding kinetics |
| Quantified Difference | Vorinostat provides immediate, broad-spectrum HDAC inhibition including Class IIb, which Entinostat completely spares. |
| Conditions | Cell-free biochemical HDAC inhibition assays and kinetic binding evaluations. |
Buyers must select Vorinostat when broad-spectrum epigenetic modulation or rapid target engagement is required, as Class I-specific substitutes will fail to replicate Class II-dependent effects.
While Trichostatin A (TSA) is a highly potent pan-HDAC inhibitor in vitro (IC50 < 1.8 nM), its utility in vivo is severely limited by metabolic instability and high cellular toxicity [1]. Vorinostat, while slightly less potent in cell-free assays, offers a highly predictable pharmacokinetic profile suitable for animal models. Following administration, Vorinostat achieves a steady-state Cmax of approximately 0.32 µg/mL and a volume of distribution of 150 L, allowing for sustained systemic exposure without the acute toxicity associated with TSA [2].
| Evidence Dimension | In vivo viability and systemic exposure |
| Target Compound Data | Vorinostat: Stable systemic exposure, Vd ~150 L, tolerable in vivo |
| Comparator Or Baseline | Trichostatin A (TSA): High in vivo toxicity, rapid metabolic degradation |
| Quantified Difference | Vorinostat enables sustained in vivo dosing regimens that are impossible with the more toxic TSA. |
| Conditions | Pharmacokinetic profiling and in vivo tumor xenograft models. |
For researchers transitioning from in vitro screening to in vivo animal models, Vorinostat is the mandatory procurement choice over TSA to ensure subject survival and reliable pharmacokinetic data.
Vorinostat is a BCS Class IV compound, presenting significant formulation challenges due to its high crystallinity and hydrophobicity. Quantitative solubility profiling demonstrates that Vorinostat is freely soluble in DMSO (up to 66 mg/mL) and moderately soluble in ethanol (~2-3 mg/mL), but exhibits extremely poor aqueous solubility (estimated at 20-50 µM, or <0.1 mg/mL in pure water) . This necessitates a strict two-step handling protocol for biological assays: dissolution in DMSO followed by rapid dilution into aqueous buffers, ensuring the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity or compound precipitation [1].
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | Vorinostat in DMSO (66 mg/mL) |
| Comparator Or Baseline | Vorinostat in Water (<0.1 mg/mL) |
| Quantified Difference | >600-fold difference in solubility between primary organic solvent and aqueous media. |
| Conditions | Standard laboratory thermodynamic solubility assessments at room temperature. |
Procurement teams and lab managers must ensure compatibility with organic solvent workflows, as improper aqueous formulation will lead to immediate precipitation and failed assays.
The solid-state properties of Vorinostat are critical for quality control and advanced formulation research. High-purity Vorinostat presents a sharp, distinct melting point between 159°C and 162°C [1]. Differential Scanning Calorimetry (DSC) confirms its highly crystalline nature. In advanced drug delivery research, such as loading into mesoporous silica nanoparticles (MSNs), the disappearance of this ~160°C endothermic peak is used as the primary quantitative indicator that the compound has successfully transitioned from a crystalline to an amorphous state, thereby enhancing its bioavailability [2].
| Evidence Dimension | Thermal phase transition (Melting Point) |
| Target Compound Data | Crystalline Vorinostat (Sharp endothermic peak at ~160°C) |
| Comparator Or Baseline | Amorphous/Formulated Vorinostat (Absence of peak at ~160°C) |
| Quantified Difference | The 160°C melting peak serves as a binary indicator of crystallinity versus successful amorphous formulation. |
| Conditions | Differential Scanning Calorimetry (DSC) of neat API versus nanoparticle-loaded formulations. |
Buyers utilizing Vorinostat for materials science or drug delivery benchmarking rely on its strict 159-162°C melting point to validate successful encapsulation and phase transition.
Due to its fast-on/fast-off binding kinetics and broad-spectrum activity across Class I and II HDACs, Vorinostat is the standard benchmark procured for high-throughput screening of novel epigenetic modulators, providing a reliable baseline against which selective inhibitors (like Entinostat) are measured [1].
Because it overcomes the severe toxicity and metabolic instability of Trichostatin A (TSA), Vorinostat is the standard pan-HDAC inhibitor procured for oral or intraperitoneal dosing in murine models of oncology and latent viral reactivation [2].
Its high crystallinity, sharp melting point (~160°C), and poor aqueous solubility (<0.1 mg/mL) make Vorinostat an ideal model active pharmaceutical ingredient (API) for materials scientists developing novel mesoporous silica nanoparticles, lipid nanoparticles, or cyclodextrin formulations aimed at improving the bioavailability of hydrophobic drugs [3].
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